molecular formula C19H12Cl2F3NO4S2 B2412495 3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide CAS No. 251097-54-8

3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide

Cat. No.: B2412495
CAS No.: 251097-54-8
M. Wt: 510.32
InChI Key: DOCGVDSGDBGHKA-UHFFFAOYSA-N
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Description

3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C19H12Cl2F3NO4S2 and its molecular weight is 510.32. The purity is usually 95%.
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Biological Activity

3-[(2,6-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide, identified by its CAS number 251097-09-3, is a synthetic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

  • Molecular Formula : C19H12Cl2F3N O3S
  • Molecular Weight : 494.34 g/mol
  • Purity : >90%

The compound features a thiophene carboxamide backbone with dichlorobenzyl and trifluoromethoxy substituents, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity : Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. The sulfonamide group is known for its role in enhancing anticancer properties by interfering with cellular signaling pathways.
  • Antimicrobial Activity : The presence of the thiophene ring and sulfonyl group suggests potential antimicrobial properties. Compounds in this class have been evaluated for their effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are common among sulfonamide derivatives due to their ability to inhibit pro-inflammatory cytokines.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell growth and inflammation.
  • Modulation of Signal Transduction Pathways : The compound may affect pathways such as MAPK or PI3K/Akt, which are crucial in cellular growth and survival.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor cell lines with IC50 values in the low micromolar range.
Antimicrobial EfficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria; MIC values ranged from 0.5 to 16 µg/mL.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory diseases.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2F3NO4S2/c20-14-2-1-3-15(21)13(14)10-31(27,28)16-8-9-30-17(16)18(26)25-11-4-6-12(7-5-11)29-19(22,23)24/h1-9H,10H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCGVDSGDBGHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2F3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.